Ro 08-2750

説明

特性

IUPAC Name |

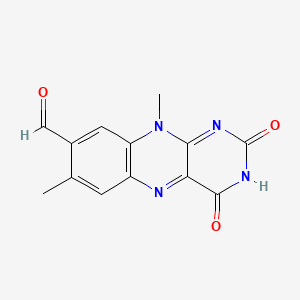

7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-6-3-8-9(4-7(6)5-18)17(2)11-10(14-8)12(19)16-13(20)15-11/h3-5H,1-2H3,(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEMVNYMYPJJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590847 | |

| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37854-59-4 | |

| Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ro 08-2750: A Technical Guide to its Mechanism of Action in NGF Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the mechanism of action of Ro 08-2750, a small molecule inhibitor of Nerve Growth Factor (NGF) signaling. It consolidates key quantitative data, outlines experimental methodologies, and visualizes the complex signaling interactions to serve as a comprehensive resource for the scientific community.

Introduction: Modulating the NGF Signaling Axis

Nerve Growth Factor (NGF) is a critical neurotrophin that regulates neuronal survival, differentiation, and function. Its biological effects are mediated through two distinct cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[1][2][3] The signaling output of NGF is complex, with TrkA activation typically promoting survival and differentiation, while p75NTR can, in some contexts, mediate apoptosis.[1][4]

This compound is a non-peptide, reversible small molecule that acts as an antagonist of NGF.[5] It does not directly target the receptors, but rather binds to the NGF dimer itself, inducing a conformational change that subsequently alters the ligand's ability to interact with its receptors.[1][6][7][8] This unique, concentration-dependent mechanism makes this compound a valuable tool for dissecting the differential roles of TrkA and p75NTR in cellular processes.

Core Mechanism of Action

The primary mechanism of this compound involves direct binding to the NGF dimer, which is its biologically active form. This interaction, with a binding ratio of approximately 1:1, induces a conformational change in the NGF protein.[1][9] This altered conformation is central to the molecule's inhibitory effects. The consequences of this binding are highly dependent on the concentration of this compound employed.

-

At Low (Submicromolar) Concentrations: this compound selectively inhibits the binding of NGF to the p75NTR receptor.[6][8] The binding of the NGF/Ro 08-2750 complex to the TrkA receptor is not impaired and, in some cellular contexts like PC12 cells, may even be enhanced.[1][9][10][11] This selectivity allows for the specific interrogation of p75NTR-mediated signaling pathways.

-

At High (Micromolar, >5 µM) Concentrations: The conformational change induced in NGF becomes significant enough to impair its binding to both p75NTR and TrkA receptors.[6][8][9] This results in a broader inhibition of NGF signaling, including the downstream effects of TrkA activation such as receptor autophosphorylation.[7][12][13]

This dual-mode action is a defining characteristic of this compound, enabling researchers to either isolate TrkA signaling (at low concentrations) or achieve a more complete blockade of NGF activity (at high concentrations).

Impact on Signaling Pathways

NGF binding to its receptors initiates several downstream signaling cascades. This compound's intervention at the ligand level allows for precise modulation of these pathways.

This compound modulates these pathways by preventing the initial ligand-receptor interaction in a concentration-dependent manner.

Downstream Consequences:

-

Inhibition of Apoptosis: By blocking NGF binding to p75NTR, this compound prevents NGF-induced programmed cell death in cells that predominantly express p75NTR, such as human SK-N-MC neuroblastoma cells.[1][6][8][9]

-

Modulation of Hippo/YAP Pathway: In cancer models (e.g., cervical cancer), this compound has been shown to suppress cell proliferation by activating the Hippo signaling pathway, leading to the phosphorylation (inactivation) of the oncogenic transcriptional co-activator YAP.[6][8][14][15]

-

WNT/β-catenin Pathway Interaction: In ovarian cancer cells, this compound can reverse NGF-induced decreases in β-catenin mRNA expression, thereby blocking NGF-stimulated changes in cell migration.[7][10][11]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with this compound's activity.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | ~ 1 µM | NGF Binding | [5] |

| Binding Affinity (KD) | ~ 1 µM | NGF Dimer | [6][7][8] |

| Selective Inhibition | Submicromolar | Inhibits NGF binding to p75NTR only | [6][8] |

| Broad Inhibition | > 5 µM | Inhibits NGF binding to both p75NTR and TrkA | [6][8] |

| IC₅₀ (Secondary) | 2.7 µM | MSI RNA-binding activity | [5] |

Experimental Protocols & Methodologies

This compound's mechanism has been elucidated through a variety of in vitro experiments. Below are outlines of key methodologies.

5.1 TrkA Phosphorylation Assay (Western Blot)

This assay is used to determine if this compound inhibits the initial step of TrkA signal transduction.

-

Objective: To measure the level of NGF-induced TrkA autophosphorylation in the presence or absence of this compound.

-

Cell Line: PC12 cells, which express both TrkA and p75NTR.[1][7][13]

-

Protocol Outline:

-

Cell Culture & Starvation: Culture PC12 cells to ~80% confluency. Starve cells in serum-free media for 24 hours to reduce basal receptor phosphorylation.

-

Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 100 nM to 20 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Stimulate cells with a fixed concentration of NGF (e.g., 100 ng/mL) for a short duration (e.g., 15 minutes).[16]

-

Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification & Electrophoresis: Quantify total protein using a BCA assay. Separate 10-20 µg of total protein on an 8-10% SDS-PAGE gel.

-

Blotting & Detection: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA. Probe with a primary antibody against phospho-TrkA (e.g., Tyr490 or Tyr785).[4] Subsequently, probe for total TrkA and a loading control (e.g., GAPDH). Detect with HRP-conjugated secondary antibodies and an ECL substrate.[10]

-

-

Expected Outcome: At high concentrations (>5 µM), this compound is expected to inhibit NGF-induced TrkA phosphorylation.[7][13]

5.2 Cell Apoptosis/Viability Assay

This assay assesses the functional consequence of blocking the p75NTR receptor.

-

Objective: To determine if this compound can rescue cells from NGF-induced apoptosis.

-

Cell Lines: SK-N-MC cells (p75NTR-only) or Triple-Negative Breast Cancer (TNBC) cells.[1][17]

-

Protocol Outline:

-

Seeding: Seed cells in a multi-well plate.

-

Treatment: Treat cells with NGF in the presence or absence of low concentrations of this compound (e.g., 10 nM - 1 µM) for 24-48 hours.[5]

-

Analysis:

-

-

Expected Outcome: this compound is expected to inhibit NGF-induced cell death, demonstrating its blockade of the p75NTR pro-apoptotic signal.[5][6][8]

5.3 Cell Migration Assay

This assay evaluates the impact of this compound on cancer cell motility.

-

Objective: To measure the effect of this compound on the migration of cancer cells in response to NGF.

-

Cell Lines: Ovarian cancer cells (SKOV3, OVCAR-3) or cervical cancer cells (HeLa).[7][15]

-

Protocol Outline (Wound Healing Assay):

-

Monolayer: Grow cells to a confluent monolayer.

-

Scratch: Create a uniform "scratch" or wound in the monolayer with a sterile pipette tip.

-

Treatment: Wash cells to remove debris and add media containing NGF with or without this compound (e.g., 10 µM).[15]

-

Imaging: Image the wound at time 0 and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the closure of the wound area over time.

-

-

Expected Outcome: this compound is expected to inhibit NGF-mediated changes in cell migration.[10][15]

Conclusion

This compound is a sophisticated molecular probe whose mechanism of action is centered on the allosteric modulation of the NGF ligand itself. Its hallmark is a concentration-dependent differential inhibition of NGF's binding to its two primary receptors, TrkA and p75NTR. At submicromolar levels, it selectively blocks the p75NTR interaction, making it an invaluable tool for isolating and studying TrkA-mediated survival and differentiation signals. At higher micromolar concentrations, it acts as a broad-spectrum NGF antagonist, inhibiting signaling through both pathways. This unique property, combined with its effects on downstream cascades like the Hippo/YAP and WNT/β-catenin pathways, solidifies its role as a critical compound in neurobiology and oncology research.

References

- 1. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trk Receptors | Receptor Tyrosine Kinases (RTKs) | Tocris Bioscience [tocris.com]

- 3. tandfonline.com [tandfonline.com]

- 4. TrkA Products: R&D Systems [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Trk Receptor Inhibitors: R&D Systems [rndsystems.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | Trk Receptors | Tocris Bioscience [tocris.com]

- 9. apexbt.com [apexbt.com]

- 10. oncotarget.com [oncotarget.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scbt.com [scbt.com]

- 13. This compound - Cayman Chemical [bioscience.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. NGF Signaling Interacts With the Hippo/YAP Pathway to Regulate Cervical Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Expression and Signaling Pathways of Nerve Growth Factor (NGF) and Pro-NGF in Breast Cancer: A Systematic Review [mdpi.com]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Binding Affinity of Ro 08-2750 for Nerve Growth Factor (NGF) Dimer

This technical guide provides a comprehensive overview of the binding characteristics of this compound, a small non-peptide molecule, with the Nerve Growth Factor (NGF) dimer. The document details its binding affinity, the experimental methodologies used for its determination, and its mechanism of action, including its effects on NGF-mediated signaling pathways.

Executive Summary

This compound is a reversible inhibitor that directly binds to the NGF dimer.[1] This interaction is believed to induce a conformational change in NGF, which in turn hinders its ability to bind to its cognate receptors, p75 neurotrophin receptor (p75NTR) and Tropomyosin receptor kinase A (TrkA).[2][3] At submicromolar concentrations, this compound selectively inhibits NGF's binding to p75NTR, while higher concentrations are required to block its interaction with both p75NTR and TrkA. This modulation of NGF signaling makes this compound a valuable tool for studying the distinct roles of the p75NTR and TrkA pathways and a potential therapeutic agent.

Quantitative Binding Data

The binding affinity and inhibitory concentration of this compound for the NGF dimer have been quantified using various experimental assays. The key quantitative metrics are summarized below.

| Parameter | Value | Method/Context | Source |

| Dissociation Constant (Kd) | ~ 1 µM | Binds to NGF dimer | [2][4][5][6][7] |

| Dissociation Constant (Kd) | 32.39 µM | Surface Plasmon Resonance (SPR) | [8] |

| Inhibitory Concentration (IC50) | ~ 1 µM | Inhibition of NGF binding | [1] |

| Inhibitory Concentration (IC50) | 11.96 µM | PC12 cell differentiation assay | [8] |

Mechanism of Action

This compound functions as an antagonist of NGF signaling.[9] Its primary mechanism involves:

-

Direct Binding: The molecule binds directly to the mature NGF dimer, which is composed of two non-covalently associated 13 kDa monomers.[4][10]

-

Conformational Change: This binding is thought to induce an allosteric change in the conformation of the NGF dimer.[2][3][6][7]

-

Receptor Inhibition: The altered conformation of the NGF/Ro 08-2750 complex prevents NGF from effectively binding to its receptors.[2][9]

-

Selective p75NTR Inhibition: At lower, submicromolar concentrations, the complex can no longer bind to the p75NTR receptor, while binding to TrkA is not significantly impaired.[11] This selectivity is crucial for dissecting the roles of the two distinct receptor pathways.

-

Dual p75NTR and TrkA Inhibition: At higher concentrations (typically > 5 µM), the binding to both p75NTR and TrkA receptors is inhibited.

-

This mechanism allows this compound to prevent downstream signaling events, such as NGF-induced apoptosis mediated by p75NTR in SK-N-MC cells.[2]

Experimental Protocols

The characterization of the this compound and NGF interaction has been accomplished through various biophysical and cell-based assays. Surface Plasmon Resonance (SPR) is a key technology cited for evaluating its inhibitory potential.[12][13]

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure biomolecular interactions in real-time. A generalized protocol for assessing the binding of a small molecule like this compound to NGF is as follows:

-

Immobilization: Recombinant human NGF is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling. A reference flow cell is typically prepared without the protein to allow for background signal subtraction.

-

Analyte Preparation: this compound is dissolved in a suitable running buffer (e.g., HBS-EP+) to create a series of concentrations. A buffer-only sample is also prepared for double referencing.

-

Binding Measurement: The prepared concentrations of this compound (analyte) are injected sequentially over the NGF-immobilized surface and the reference cell. The association of the analyte to the ligand is monitored in real-time.

-

Dissociation Measurement: Following the association phase, the running buffer is flowed over the chip, and the dissociation of the this compound from the NGF is monitored.

-

Regeneration: The sensor surface is washed with a regeneration solution to remove any remaining bound analyte, preparing it for the next injection cycle.

-

Data Analysis: The response data, measured in Response Units (RU), is corrected by subtracting the signal from the reference flow cell and the buffer-only injection. The resulting sensorgrams are then fitted to a suitable binding model (e.g., steady-state affinity) to calculate the dissociation constant (Kd).

Cell-Based Functional Assays

Cell-based assays are used to determine the functional consequences of this compound's inhibitory action.

-

PC12 Cell Neurite Outgrowth Assay: PC12 cells, which express both TrkA and p75NTR, differentiate and extend neurites in response to NGF.[3] To determine the IC50, cells are treated with a constant concentration of NGF and varying concentrations of this compound. The inhibition of neurite outgrowth is then quantified to determine the potency of the inhibitor.[8]

-

Apoptosis Assay: In cell lines like SK-N-MC that primarily express p75NTR, NGF can induce apoptosis.[3] The ability of this compound to prevent this NGF-induced cell death is measured to confirm its inhibitory effect on the p75NTR pathway.[2]

Visualizations: Signaling Pathways and Workflows

NGF Signaling and Inhibition by this compound

Nerve Growth Factor (NGF) signals through two main receptors, TrkA and p75NTR, to regulate neuronal survival, differentiation, and apoptosis. This compound intervenes at the initial step by binding to the NGF ligand itself.

Experimental Workflow for SPR Analysis

The following diagram outlines a typical workflow for determining the binding kinetics of a small molecule inhibitor to its protein target using Surface Plasmon Resonance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 37854-59-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | NGF inhibitor | Probechem Biochemicals [probechem.com]

- 5. medkoo.com [medkoo.com]

- 6. Kelowna International Scientific Inc [kelowna.com.tw]

- 7. This compound | Tocris Bioscience 2272 product information [labome.com]

- 8. Nerve growth factor inhibitor with novel‐binding domain demonstrates nanomolar efficacy in both cell‐based and cell‐free assay systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 11. oncotarget.com [oncotarget.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Using surface plasmon resonance spectroscopy to characterize the inhibition of NGF-p75(NTR) and proNGF-p75(NTR) interactions by small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 08-2750 as an Inhibitor of Musashi (MSI) RNA-Binding Activity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Musashi (MSI) family of RNA-binding proteins, comprising MSI1 and MSI2, are critical post-transcriptional regulators of gene expression implicated in stem cell maintenance and the pathogenesis of various cancers. Their role in promoting oncogenesis has established them as attractive therapeutic targets. This technical guide provides a comprehensive overview of Ro 08-2750, a small molecule identified as an inhibitor of MSI RNA-binding activity. We delve into its mechanism of action, present quantitative data on its binding affinity and inhibitory concentrations, and provide detailed experimental protocols for key assays used in its characterization. Furthermore, we explore the downstream effects on major signaling pathways and address the ongoing scientific discussion regarding the specificity of this compound. This document is intended to be a valuable resource for researchers engaged in the study of MSI proteins and the development of RNA-binding protein inhibitors.

Introduction to Musashi (MSI) RNA-Binding Proteins

The Musashi (MSI) family of RNA-binding proteins, consisting of MSI1 and MSI2 in mammals, are key regulators of mRNA translation and stability.[1][2] They play a crucial role in maintaining stem cell populations and have been found to be overexpressed in a variety of cancers, including colorectal, lung, pancreatic, glioblastoma, and several leukemias.[1] MSI proteins bind to specific RNA sequences in the 3' untranslated region (3' UTR) of target mRNAs, thereby controlling the expression of proteins involved in critical oncogenic signaling pathways such as Notch, Wnt, and PTEN/mTOR.[1][3] This regulatory function makes MSI proteins significant drivers of cancer initiation, progression, and drug resistance.[1]

This compound: A Small Molecule Inhibitor of MSI

This compound is a small molecule that has been identified as a competitive inhibitor of the MSI-RNA interaction.[4][5] It has been shown to directly bind to the RNA Recognition Motif 1 (RRM1) of MSI2, thereby displacing target mRNAs.[4][6] This inhibitory action disrupts the post-transcriptional regulation mediated by MSI, leading to downstream effects on cell differentiation, apoptosis, and tumor growth.[7][8]

Quantitative Data on this compound Activity

The inhibitory activity of this compound on MSI has been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Concentration of this compound

| Target | Assay | IC50 (µM) | Reference |

| MSI1/MSI2 | Fluorescence Polarization (FP) | Not specified for individual isoforms | [5] |

| MSI2 | Fluorescence Polarization (FP) | 2.7 ± 0.4 | [5][9][10] |

| MSI2 | Aldosterone Production Inhibition | 1.50 ± 0.154 | [4] |

| MSI2 | Cortisol Production Inhibition | 0.682 ± 0.056 | [4] |

Table 2: Binding Affinity of this compound for MSI2

| Binding Partner | Assay | Kd (µM) | Reference |

| GST-MSI2 | MicroScale Thermophoresis (MST) | 12.3 ± 0.5 | [8][9][10][11] |

| GST-MSI2/RNA complex | MicroScale Thermophoresis (MST) | 27.5 ± 2.6 | [9][11] |

Table 3: Selectivity of this compound for MSI2 over other RNA-Binding Proteins

| Protein | Assay | Kd (µM) | Reference |

| GST-SYNCRIP | MicroScale Thermophoresis (MST) | Weak binding (~200) | [10] |

| GST-SRSF2 | MicroScale Thermophoresis (MST) | Weak binding (~200) | [10] |

| GST-HuR | MicroScale Thermophoresis (MST) | No binding | [10] |

| GST-RBMX | MicroScale Thermophoresis (MST) | ≥500 | [9] |

| GST-TIA-1 | MicroScale Thermophoresis (MST) | ≥500 | [9] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound as an MSI inhibitor are provided below.

Fluorescence Polarization (FP) Assay

This assay is used to measure the inhibition of MSI-RNA binding in a high-throughput format.

-

Principle: The binding of a small, fluorescently labeled RNA probe to a larger protein (MSI) results in a slower tumbling rate and an increase in the polarization of the emitted light. An inhibitor that displaces the RNA probe will cause a decrease in fluorescence polarization.

-

Materials:

-

Recombinant GST-tagged MSI1 or MSI2 protein.

-

Fluorescently labeled RNA oligonucleotide containing the MSI binding motif (e.g., 5'-/56-FAM/rUrGrArGrUrGrUrArGrUrGrUrA-3').

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

This compound serially diluted in DMSO.

-

384-well, low-volume, black microplates.

-

-

Protocol:

-

Prepare a reaction mixture containing the recombinant MSI protein and the fluorescently labeled RNA probe in the assay buffer. The final concentrations should be optimized for a stable FP signal (e.g., 100 nM MSI protein and 10 nM RNA probe).

-

Dispense the reaction mixture into the wells of the 384-well plate.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][11]

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and semi-quantitatively assess the inhibition of MSI-RNA complex formation.

-

Principle: Protein-RNA complexes migrate more slowly than free RNA through a non-denaturing polyacrylamide gel. An inhibitor that disrupts this complex will result in a decrease in the shifted band and an increase in the free RNA band.

-

Materials:

-

Recombinant GST-tagged MSI2 protein.

-

Biotinylated RNA oligonucleotide with the MSI binding motif.

-

Unlabeled ("cold") RNA oligonucleotide for competition.

-

Binding buffer (e.g., 10 mM HEPES pH 7.3, 20 mM KCl, 1 mM MgCl2, 1 mM DTT, 5% glycerol).

-

This compound.

-

Non-denaturing polyacrylamide gel.

-

Chemiluminescent nucleic acid detection module.

-

-

Protocol:

-

Prepare binding reactions containing recombinant GST-MSI2 protein and the biotinylated RNA probe in the binding buffer.

-

For competition assays, add an excess of unlabeled RNA.

-

For inhibition assays, add increasing concentrations of this compound.

-

Incubate the reactions at room temperature for a specified time (e.g., 20-30 minutes).

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Perform electrophoresis at a constant voltage in a cold room or with a cooling system.

-

Transfer the RNA from the gel to a nylon membrane.

-

Detect the biotinylated RNA using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

-

Visualize the bands on an imager and quantify the band intensities to determine the extent of inhibition.[9][11]

-

MicroScale Thermophoresis (MST)

MST is a powerful technique to quantify the binding affinity between this compound and MSI protein in solution.

-

Principle: The movement of molecules along a microscopic temperature gradient (thermophoresis) is dependent on their size, charge, and hydration shell. A change in any of these properties upon ligand binding leads to a change in the thermophoretic movement, which can be measured to determine the binding affinity (Kd).

-

Materials:

-

Recombinant GST-tagged MSI2 protein (or other proteins to be tested for binding).

-

This compound.

-

MST buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).[12]

-

A NanoTemper Monolith instrument.

-

-

Protocol:

-

Label the protein of interest with a fluorescent dye according to the manufacturer's instructions, or use a GFP-tagged protein.

-

Keep the concentration of the fluorescently labeled protein constant and prepare a serial dilution of this compound in the MST buffer.

-

Mix the labeled protein with each dilution of this compound and incubate for a short period to allow for binding.

-

Load the samples into MST capillaries.

-

Measure the thermophoresis of the samples using the Monolith instrument.

-

Plot the change in the normalized fluorescence against the logarithm of the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[8][9][10][11][12]

-

Signaling Pathways and Experimental Workflows

The inhibition of MSI's RNA-binding activity by this compound has downstream consequences on various signaling pathways critical for cancer cell proliferation and survival.

References

- 1. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Musashi RNA-binding proteins in female cancers: insights on molecular mechanisms and therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Small Molecule Palmatine Targeting Musashi-2 in Colorectal Cancer [frontiersin.org]

The Dual Role of Ro 08-2750 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 08-2750 is a small molecule inhibitor with a multifaceted role in the regulation of apoptosis. Initially identified as an inhibitor of the Nerve Growth Factor (NGF) signaling pathway, it has garnered significant attention for its potent inhibitory effects on the Musashi (MSI) family of RNA-binding proteins, particularly MSI2. This dual functionality allows this compound to modulate programmed cell death through distinct mechanisms, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth exploration of the mechanisms of action of this compound in apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

This compound, with the chemical name 2,3,4,10-Tetrahydro-7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carboxaldehyde, demonstrates a significant capacity to induce apoptosis in various cancer cell lines, most notably in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2] Its pro-apoptotic activity stems from two primary mechanisms:

-

Inhibition of the NGF/p75NTR Pro-survival Pathway: this compound can prevent NGF-induced apoptosis in specific neuronal cell types by inhibiting the binding of NGF to the p75 neurotrophin receptor (p75NTR).[3]

-

Inhibition of the MSI2 RNA-Binding Protein: By binding to the RNA recognition motif of MSI2, this compound disrupts the post-transcriptional regulation of key oncogenes, leading to cell cycle arrest and apoptosis.[2][4]

This guide will delve into these mechanisms, presenting the current understanding of the signaling cascades and the experimental evidence that substantiates the role of this compound in apoptosis.

Mechanism of Action 1: Inhibition of MSI2 and Induction of Apoptosis

The most extensively studied pro-apoptotic mechanism of this compound involves its function as an inhibitor of the RNA-binding protein MSI2. MSI2 is overexpressed in several cancers and promotes leukemogenesis and tumor progression by enhancing the translation of oncogenic mRNAs.[2][5]

The MSI2 Signaling Pathway in Cancer

MSI2 post-transcriptionally regulates the expression of several key proteins involved in cell survival and proliferation, including the proto-oncogene c-MYC.[6][7] By binding to the 3' untranslated region (UTR) of target mRNAs, MSI2 enhances their translation, leading to increased protein levels that drive cancer cell growth and inhibit apoptosis.

This compound as an MSI2 Inhibitor

This compound directly binds to the RNA-binding domain of MSI2, competitively inhibiting its interaction with target mRNAs.[2] This disruption leads to a decrease in the translation of MSI2 targets, such as c-MYC, which in turn triggers cell cycle arrest and the activation of the apoptotic cascade.[8][9]

Mechanism of Action 2: Modulation of NGF/p75NTR Signaling

In certain cellular contexts, this compound can prevent apoptosis by interfering with the Nerve Growth Factor (NGF) signaling pathway. NGF binding to the p75NTR receptor can, under specific conditions, trigger an apoptotic cascade.[3]

The NGF/p75NTR Apoptotic Pathway

The p75NTR is a member of the tumor necrosis factor receptor superfamily and can initiate apoptosis through a complex signaling network. Upon NGF binding, p75NTR can activate downstream effectors that lead to the activation of caspases and programmed cell death.

This compound as an Inhibitor of NGF-p75NTR Binding

This compound can bind to NGF, inducing a conformational change that prevents its interaction with p75NTR.[3] This inhibitory action blocks the initiation of the p75NTR-mediated apoptotic signal. It is important to note that this anti-apoptotic effect is context-dependent and has been primarily observed in specific neuronal cell lines.[3]

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MLL-AF9+ BM cells | Acute Myeloid Leukemia | EC50 (Cytotoxicity) | ~8 µM | [2] |

| K562 | Chronic Myeloid Leukemia | EC50 (Cytotoxicity) | ~8 µM | [2] |

| MOLM13 | Acute Myeloid Leukemia | EC50 (Cytotoxicity) | ~8 µM | [2] |

| Human CD34+ cord blood | Normal Hematopoietic Cells | EC50 (Cytotoxicity) | ~22 µM | [2] |

| H295R | Adrenocortical Carcinoma | IC50 (Aldosterone Production) | 1.50 µM | [10] |

| H295R | Adrenocortical Carcinoma | IC50 (Cortisol Production) | 0.682 µM | [10] |

| MSI2 | RNA-Binding Protein | IC50 (RNA-binding inhibition) | 2.7 µM | [2][8] |

| NGF | Growth Factor | IC50 (Binding to NGF) | ~1 µM | [8] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | This compound Conc. | Treatment Time | % Apoptotic Cells (Annexin V+) | Reference |

| MLL-AF9+ BM cells | Acute Myeloid Leukemia | 5 µM | 8 hours | Significant Increase | [2][7] |

| MLL-AF9+ BM cells | Acute Myeloid Leukemia | 10 µM | 8 hours | Significant Increase | [2][7] |

| MLL-AF9+ BM cells | Acute Myeloid Leukemia | 10 µM | 48 hours | Highest Increase | [2][7] |

| T-ALL primary cells (PDX T410) | T-cell Acute Lymphoblastic Leukemia | 2.5 µM | 48 hours | Dose-dependent increase | [11] |

| T-ALL primary cells (PDX T410) | T-cell Acute Lymphoblastic Leukemia | 5 µM | 48 hours | Dose-dependent increase | [11] |

| T-ALL primary cells (PDX T410) | T-cell Acute Lymphoblastic Leukemia | 10 µM | 48 hours | Dose-dependent increase | [11] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 5 µM | 24-48 hours | Dose- and time-dependent increase | [11] |

| Molt4 | T-cell Acute Lymphoblastic Leukemia | 10 µM | 24-48 hours | Dose- and time-dependent increase | [11] |

| TNBC cell lines | Triple-Negative Breast Cancer | Various | Not specified | Dose-dependent increase | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of this compound in apoptosis.

Apoptosis Analysis by Annexin V Staining and Flow Cytometry

This protocol is for the detection of phosphatidylserine externalization, an early marker of apoptosis.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V binding buffer

-

Fluorochrome-conjugated Annexin V

-

Propidium Iodide (PI) or 7-AAD viability stain

-

Flow cytometer

Procedure:

-

Seed and culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Add 5 µL of PI or 7-AAD to each tube immediately before analysis.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic/necrotic cells will be positive for both.

Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Cells of interest

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow cells to attach and grow for 24 hours.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptotic proteins.

Materials:

-

Cells of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

Conclusion

This compound is a potent modulator of apoptosis with a unique dual mechanism of action. Its ability to inhibit the oncoprotein MSI2 makes it a promising candidate for cancer therapy, particularly in malignancies driven by MSI2 overexpression. The induction of apoptosis through the downregulation of key survival proteins like c-MYC is a well-documented effect of this compound in various cancer models. Concurrently, its ability to inhibit NGF-p75NTR signaling, while context-dependent, highlights the complexity of its biological activities. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the multifaceted role of this compound in programmed cell death. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from treatment with this intriguing small molecule.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. imrpress.com [imrpress.com]

- 6. MSI2 | Cancer Genetics Web [cancerindex.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Musashi inhibitor this compound attenuates triple-negative breast cancer cell proliferation and migration and acts as a novel chemo- and radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multi-Faceted Anti-Cancer Effects of Ro 08-2750: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the pre-clinical findings on Ro 08-2750, a small molecule inhibitor demonstrating significant potential in oncology research. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's effects on cancer cell proliferation and migration, detailing its mechanisms of action, summarizing quantitative data, and providing established experimental protocols.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a multi-targeted approach, primarily by inhibiting the Musashi (MSI) family of RNA-binding proteins and interfering with Nerve Growth Factor (NGF) signaling. Recent evidence also points to its role in modulating the Hippo-YAP signaling pathway. This multi-pronged attack disrupts key cellular processes that are fundamental to cancer progression.

Effects on Cancer Cell Proliferation and Survival

This compound has been shown to inhibit the proliferation of a diverse range of cancer cell lines in a dose-dependent manner.[1] This inhibition is often accompanied by the induction of apoptosis and cell cycle arrest.[1]

Quantitative Proliferation and Viability Data

The following tables summarize the key quantitative data on the anti-proliferative and cytotoxic effects of this compound across various cancer cell lines.

| Cancer Type | Cell Line | Assay | Metric | Value | Reference |

| Acute Myeloid Leukemia (AML) | MLL-AF9+ BM cells | Cytotoxicity (Cell-Titer Glo) | EC50 | 2.6 ± 0.1 μM | [2] |

| Acute Myeloid Leukemia (AML) | MOLM13 | Cytotoxicity (Cell-Titer Glo) | EC50 | ~8 μM | [2] |

| Chronic Myeloid Leukemia (CML) | K526 | Cytotoxicity (Cell-Titer Glo) | EC50 | ~8 μM | [2] |

| Adrenocortical Carcinoma | H295R | Aldosterone Production Inhibition | IC50 | 1.50 ± 0.154 µM | [3] |

| Adrenocortical Carcinoma | H295R | Cortisol Production Inhibition | IC50 | 0.682 ± 0.056 µM | [4] |

| Myeloid Leukemia | MLL-AF9+ BM cells | Apoptosis (Annexin V+) | - | Significant increase at 5 & 10 μM | [5] |

| Acute Myeloid Leukemia (AML) | MOLM13 | Apoptosis (Annexin V+) | - | Increased at 20 μM | [6] |

| Chronic Myeloid Leukemia (CML) | K562 | Apoptosis (Annexin V+) | - | Increased at 20 μM | [6] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, Molt4 | Apoptosis (Annexin V+) | - | Increased at 5 & 10 μM | [7] |

Effects on Cancer Cell Migration

In addition to its anti-proliferative effects, this compound has been demonstrated to impede cancer cell migration, a critical step in tumor metastasis. Studies in triple-negative breast cancer have shown a reduction in cell migration upon treatment with the inhibitor.[1]

Signaling Pathways and Molecular Mechanisms

The anti-cancer effects of this compound are underpinned by its modulation of several critical signaling pathways.

Musashi (MSI) Inhibition

This compound acts as a competitive inhibitor of the RNA-binding protein Musashi-2 (MSI2), which is overexpressed in various cancers and plays a crucial role in maintaining cancer stem cell phenotypes.[2][5] By binding to the RNA-recognition motif of MSI2, this compound displaces target mRNAs, leading to the downregulation of oncogenic proteins such as c-MYC.[2]

NGF/p75NTR/TrkA Signaling Inhibition

This compound also functions as a non-peptide inhibitor of Nerve Growth Factor (NGF), preventing its binding to the p75 neurotrophin receptor (p75NTR) and, at higher concentrations, to the TrkA receptor.[8] This disruption of NGF signaling can lead to increased apoptosis and reduced chemoresistance in certain cancer types.[9]

Hippo-YAP Pathway Regulation

In cervical cancer cells, this compound has been shown to suppress cancer cell proliferation and migration by regulating the Hippo signaling pathway and YAP phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Proliferation and Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[10][11]

Cell Migration (Wound Healing/Scratch Assay)

This assay assesses two-dimensional cell migration.

Materials:

-

Cancer cell lines

-

Culture plates (e.g., 6-well or 12-well)

-

Sterile pipette tip (p200 or p10)

-

Microscope with a camera

Procedure:

-

Seed cells in a culture plate and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[12]

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium with the desired concentration of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours).[12]

-

Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at 4°C for at least 30 minutes.[13]

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[14]

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[15]

Conclusion

This compound is a promising small molecule inhibitor with potent anti-proliferative and anti-migratory effects on a variety of cancer cells. Its ability to target multiple oncogenic pathways, including MSI and NGF signaling, underscores its potential as a valuable tool in cancer research and a candidate for further therapeutic development. The data and protocols presented in this guide are intended to facilitate further investigation into the anti-cancer properties of this compound.

References

- 1. Musashi inhibitor this compound attenuates triple-negative breast cancer cell proliferation and migration and acts as a novel chemo- and radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. clyte.tech [clyte.tech]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

Ro 08-2750: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 08-2750 is a small, non-peptide molecule that has garnered significant interest in the scientific community for its dual inhibitory action. Initially identified as a reversible antagonist of Nerve Growth Factor (NGF), it has also been characterized as a selective inhibitor of the Musashi (MSI) family of RNA-binding proteins.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed summaries of its effects on various signaling pathways, quantitative data on its inhibitory actions, and outlines of key experimental protocols.

Chemical Identity and Physicochemical Properties

This compound is a synthetic compound with a pteridine-based core structure.[3] Its chemical and physical properties are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | 7,10-dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde[3] |

| CAS Number | 37854-59-4[4] |

| Molecular Formula | C₁₃H₁₀N₄O₃[4] |

| Molecular Weight | 270.24 g/mol [4] |

| Canonical SMILES | CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C[3] |

| Appearance | Solid, light yellow to orange powder |

| Solubility | Soluble in DMSO (up to 2.7 mg/mL or 10 mM with gentle warming)[4][5] |

| Storage | Store at -20°C[4] |

Biological Properties and Activity

This compound exhibits a fascinating polypharmacology, acting as a potent inhibitor in two distinct biological contexts: neurotrophin signaling and post-transcriptional gene regulation.

Inhibition of Nerve Growth Factor (NGF) Signaling

This compound functions as a non-peptide, reversible inhibitor of Nerve Growth Factor (NGF).[1] It directly binds to the NGF dimer, inducing a conformational change that modulates its interaction with its receptors.[1][6] Notably, its inhibitory action is selective for the p75 neurotrophin receptor (p75NTR) over the Tropomyosin receptor kinase A (TrkA) at lower concentrations.[1]

Inhibition of Musashi (MSI) RNA-Binding Proteins

In addition to its effects on NGF signaling, this compound has been identified as a selective inhibitor of the Musashi (MSI) family of RNA-binding proteins, particularly MSI2.[2] It competitively inhibits the interaction between MSI2 and its target RNA molecules.[7] This activity has significant implications for its anti-cancer properties, as MSI2 is a known regulator of oncogenic pathways.

The following table summarizes the key quantitative data related to the biological activity of this compound.

| Target/Activity | Measurement | Value | Cell Line/System |

| NGF Binding | IC₅₀ | ~ 1 µM | In vitro |

| NGF Dimer Binding | K_d_ | ~ 1 µM | In vitro |

| MSI RNA-Binding Activity | IC₅₀ | 2.7 µM | In vitro |

| Inhibition of NGF-induced SK-N-MC cell death | Effective Concentration | 10 nM | SK-N-MC cells |

| Induction of differentiation and apoptosis in myeloid leukemia cells | Effective Concentration | 5-10 µM (8 hours) | Myeloid leukemia cells |

| Inhibition of leukemogenesis in vivo | Dosage | 13.75 mg/kg (i.p.) | Myeloid leukemia mouse model |

Signaling Pathway Interactions

The dual inhibitory nature of this compound allows it to modulate multiple critical signaling pathways implicated in both normal physiological processes and disease states.

NGF/p75NTR/TrkA Signaling Pathway

This compound directly interferes with the initial step of the NGF signaling cascade. By binding to the NGF dimer, it allosterically inhibits its association with the p75NTR receptor. At higher concentrations, it can also impair NGF binding to the TrkA receptor.[4] This disruption can prevent downstream signaling events that regulate neuronal survival, differentiation, and apoptosis.

Caption: this compound inhibits NGF signaling by binding to the NGF dimer.

Hippo Signaling Pathway

Recent studies have revealed that this compound can suppress cancer cell proliferation by modulating the Hippo signaling pathway.[4][5] Specifically, it has been shown to activate Large Tumor Suppressor Kinase 1 (LATS1), which in turn phosphorylates and inactivates the transcriptional co-activator Yes-associated protein (YAP).[8] The inactivation of YAP prevents its translocation to the nucleus and subsequent transcription of pro-proliferative and anti-apoptotic genes.

Caption: this compound modulates the Hippo pathway, leading to YAP inactivation.

Experimental Protocols

This section provides an overview of key experimental methodologies that have been employed to characterize the activity of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cell lines.

Methodology (Example using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. The final concentrations may range from nanomolar to high micromolar, depending on the cell line and experimental goals. A DMSO vehicle control should be included.

-

Incubation: Replace the culture medium with the medium containing this compound or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the EC₅₀ or IC₅₀ value from the dose-response curve.

Apoptosis Assays

Objective: To quantify the induction of apoptosis by this compound.

Methodology (Example using Annexin V-FITC and Propidium Iodide Staining):

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 8, 24, 48 hours) in a suitable culture vessel. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

RNA Immunoprecipitation (RIP) Assay

Objective: To validate the interaction of this compound with MSI2 and its effect on MSI2-RNA binding.

Methodology Outline:

-

Cell Lysis: Lyse cells treated with this compound or vehicle control in a RIP buffer to release ribonucleoprotein complexes.

-

Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an anti-MSI2 antibody or an isotype control IgG.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it.

-

Analysis: Analyze the purified RNA using RT-qPCR to quantify the enrichment of known MSI2 target mRNAs. A decrease in the enrichment of target mRNAs in the this compound-treated samples compared to the control indicates inhibition of the MSI2-RNA interaction.

Caption: Workflow for RNA Immunoprecipitation to study this compound's effect.

Conclusion

This compound is a versatile and potent small molecule with significant therapeutic potential. Its ability to inhibit both NGF signaling and MSI RNA-binding activity makes it a valuable tool for research in neurobiology, oncology, and developmental biology. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to further explore the multifaceted biological effects of this compound and its potential applications in drug discovery and development. Further investigation into its detailed mechanisms of action and in vivo efficacy will be crucial in translating its promising preclinical profile into clinical benefits.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound – Bioquote [bioquote.com]

- 4. This compound | Trk Receptors | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Small-molecule targeting of MUSASHI RNA-binding activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | NGF Signaling Interacts With the Hippo/YAP Pathway to Regulate Cervical Cancer Progression [frontiersin.org]

In-Depth Technical Guide: The Differential Impact of Ro 08-2750 on p75NTR and TrkA Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the small molecule Ro 08-2750 and its distinct effects on the binding of Nerve Growth Factor (NGF) to its two primary receptors, the p75 neurotrophin receptor (p75NTR) and the Tropomyosin receptor kinase A (TrkA). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound is a non-peptide, reversible inhibitor of Nerve Growth Factor (NGF) that functions by binding directly to the NGF dimer.[1][2][3] This interaction induces a conformational change in NGF, thereby modulating its ability to bind to its cognate receptors, p75NTR and TrkA.[4] Notably, this compound exhibits a concentration-dependent differential inhibition profile. At submicromolar concentrations, it selectively inhibits the binding of NGF to p75NTR, while at higher concentrations (greater than 5 µM), it impedes NGF binding to both p75NTR and TrkA.[5][6] This characteristic makes this compound a valuable pharmacological tool for dissecting the distinct signaling pathways and cellular functions mediated by these two receptors.

Mechanism of Action

The primary mechanism of this compound involves its direct interaction with the NGF dimer. This binding event is characterized by a dissociation constant (KD) of approximately 1 µM.[6] By inducing a conformational change in the NGF protein, this compound allosterically inhibits the binding of NGF to its receptors rather than directly blocking the receptor binding sites.[4]

dot

Quantitative Data on Receptor Binding Inhibition

The differential inhibitory effect of this compound on NGF binding to p75NTR and TrkA is a key aspect of its utility in research. The following table summarizes the available quantitative data.

| Parameter | Value | Receptor Target | Comments |

| IC50 (NGF Binding) | ~ 1 µM | NGF | Overall inhibition of NGF activity.[1][2][3] |

| KD (this compound to NGF) | ~ 1 µM | NGF | Dissociation constant for the direct binding of this compound to the NGF dimer.[6] |

| Selective Inhibition of p75NTR | Submicromolar | p75NTR | At lower concentrations, this compound preferentially inhibits NGF binding to p75NTR.[6] |

| Inhibition of TrkA | > 5 µM | TrkA | Higher concentrations are required to inhibit NGF binding to TrkA.[5][6] |

| IC50 (Neurite Outgrowth) | 11.96 µM | TrkA-mediated signaling | Determined in a PC12 cell-based assay, reflecting functional inhibition of TrkA signaling. |

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the impact of this compound on p75NTR and TrkA receptor binding.

Surface Plasmon Resonance (SPR) for Binding Analysis

Surface Plasmon Resonance is a powerful technique to study the direct binding of small molecules to proteins in real-time. This methodology has been used to confirm the interaction between this compound and NGF.[7]

Objective: To determine the binding kinetics and affinity of this compound to immobilized NGF.

Materials:

-

Biacore T200 or similar SPR instrument

-

CM5 sensor chip

-

Human recombinant NGF

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilization of NGF:

-

Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject human recombinant NGF (at a concentration of ~10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer (e.g., concentrations ranging from 0.1 µM to 50 µM).

-

Inject the this compound solutions over the NGF-immobilized surface at a constant flow rate.

-

Monitor the association and dissociation phases.

-

Regenerate the sensor surface between each concentration with a pulse of an appropriate regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

dot

References

- 1. This compound | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NGF ligand alters NGF signaling via p75(NTR) and trkA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (CAS 37854-59-4) | Abcam [abcam.com]

- 6. This compound | Trk Receptors | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

The Promiscuous Nature of Ro 08-2750: A Technical Guide to its Interactions with RNA-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule Ro 08-2750 was initially identified as a selective inhibitor of the MUSASHI-2 (MSI2) RNA-binding protein (RBP), showing promise in targeting cancers dependent on MSI2 activity.[1][2] However, subsequent comprehensive studies have revealed a more complex and promiscuous binding profile. This guide delves into the technical details of this compound's interactions with a broad range of RBPs, providing quantitative binding data, detailed experimental protocols for characterization, and visual representations of the underlying molecular relationships. Evidence now strongly suggests that the observed cellular phenotypes associated with this compound treatment are independent of MSI2 and are instead a consequence of its widespread interactions with numerous RBPs, particularly those containing RNA Recognition Motifs (RRMs).[3][4][5][6] This off-target activity leads to significant cellular effects, including the disruption of ribonucleoprotein complexes and the induction of stress granule formation.[3][4][5] Understanding this promiscuity is critical for the interpretation of experimental results and the future development of more specific RBP inhibitors.

Quantitative Binding Data

The interaction of this compound with various RBPs has been quantified using multiple biophysical techniques. While initially characterized with a micromolar affinity for MSI2, further studies revealed its binding to a host of other RBPs, often with comparable or even stronger affinities. The following table summarizes the available quantitative data for this compound's binding to a selection of RBPs.

| RNA-Binding Protein (RBP) | Binding Domain | Method | Reported Affinity (Kd or IC50) | Reference |

| MUSASHI-2 (MSI2) | RRM1 | Microscale Thermophoresis (MST) | Kd = 12.3 ± 0.5 μM | [2][7] |

| MUSASHI-2 (MSI2) | RRM1 | Fluorescence Polarization (FP) | IC50 = 2.7 ± 0.4 μM | [2][7][8] |

| SYNCRIP (hnRNP Q) | RRM | Microscale Thermophoresis (MST) | Kd ≈ 200 μM | [7] |

| SRSF2 (SC35) | RRM | Microscale Thermophoresis (MST) | Kd ≈ 200 μM | [7] |

| HuR (ELAVL1) | RRM | Microscale Thermophoresis (MST) | No significant binding | [7] |

Note: This table represents a subset of the RBPs that interact with this compound. A broader, less quantitative assessment through thermal proteome profiling has indicated interactions with a much larger set of RBPs.[3]

Experimental Protocols

The characterization of this compound's binding to RBPs relies on a combination of proteome-wide and targeted biophysical assays. Below are detailed methodologies for key experiments.

Proteome-wide Identification of this compound Interactors using Thermal Proteome Profiling (PISA)

This method identifies protein targets of a small molecule by observing changes in their thermal stability upon ligand binding.

Methodology:

-

Cell Culture and Treatment: Culture human adrenocortical H295R cells to 80% confluency. Treat cells with either DMSO (vehicle control) or a specified concentration of this compound for a designated time.

-

Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Temperature Gradient: Aliquot the cell lysates into a PCR plate. Subject the aliquots to a temperature gradient (e.g., from 42°C to 68°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

-

Protein Precipitation and Digestion: Centrifuge the plate to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the proteins into peptides using a standard proteomics workflow (e.g., with DTT, iodoacetamide, and trypsin).

-

TMT Labeling and Mass Spectrometry: Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis. Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify and quantify proteins in each temperature fraction. Proteins that show a significant shift in their melting temperature in the presence of this compound are considered potential interactors.

In Vitro Validation of Binding using Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell, thus allowing for the quantification of binding events.

Methodology:

-

Protein Preparation: Purify the recombinant RBP of interest (e.g., GST-tagged MSI2). Label the protein with a fluorescent dye (e.g., NHS-RED) according to the manufacturer's protocol.

-

Ligand Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., PBS with 0.05% Tween-20).

-

Binding Reaction: Mix the fluorescently labeled protein (at a constant concentration) with the different concentrations of this compound. Incubate the mixtures to allow binding to reach equilibrium.

-

MST Measurement: Load the samples into MST capillaries and perform the measurement on an MST instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled protein is monitored.

-

Data Analysis: Plot the change in thermophoresis as a function of the ligand concentration. Fit the data to a binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Competitive Binding Analysis using Fluorescence Polarization (FP)

FP is used to measure the displacement of a fluorescently labeled RNA probe from an RBP by a small molecule inhibitor.

Methodology:

-

Reagents:

-

Purified recombinant RBP (e.g., MSI2).

-

A high-affinity fluorescently labeled RNA oligonucleotide probe for the RBP.

-

This compound.

-

-

Assay Setup: In a microplate, combine the RBP and the fluorescent RNA probe at concentrations that result in a high FP signal, indicating complex formation.

-

Inhibitor Titration: Add increasing concentrations of this compound to the wells.

-

Incubation: Incubate the plate to allow the binding equilibrium to be reached.

-

FP Measurement: Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates the displacement of the fluorescent probe by this compound.

-

Data Analysis: Plot the FP signal as a function of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Figure 1: Logical relationship of this compound's promiscuous binding and its cellular effects.

Figure 2: Workflow for identifying this compound protein interactors using PISA.

Figure 3: Principle of Microscale Thermophoresis for measuring this compound-RBP interaction.

Conclusion and Future Directions

The case of this compound serves as a crucial lesson in the development of small molecule inhibitors for RBPs. While initially promising as a selective agent, its promiscuous binding profile complicates its use as a specific probe for MSI2 function and highlights the challenges in targeting the structurally similar RRM domains present in a large number of proteins. The cellular effects of this compound are now understood to be a composite of its interactions with multiple RBPs, leading to broad disruptions in RNA metabolism.

For drug development professionals, this underscores the necessity of comprehensive off-target profiling early in the discovery pipeline. For researchers, it emphasizes the need for caution when interpreting data generated using this compound and suggests that its utility may lie in studying the broader consequences of widespread RBP inhibition rather than the specific role of MSI2. Future efforts in this field should focus on developing second-generation inhibitors with improved specificity, potentially by targeting regions outside the highly conserved RRM domains or by employing novel chemical scaffolds. The experimental frameworks outlined in this guide provide a robust strategy for the rigorous characterization of such future compounds.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule Ro-08-2750 interacts with many RNA-binding proteins and elicits MUSASHI2-independent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

The Dual Impact of Ro 08-2750 on Steroidogenesis and Hormone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 08-2750, a small molecule initially investigated as a selective inhibitor of Musashi (MSI) RNA-binding proteins, has emerged as a potent, albeit promiscuous, regulator of steroid hormone biosynthesis. This technical guide delves into the core mechanisms of this compound's action, its profound impact on steroidogenesis, and its broader implications for hormone regulation. It provides a comprehensive overview of the current understanding of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved. While its therapeutic development has been explored in oncology, its significant influence on endocrine pathways warrants a thorough examination for researchers in endocrinology, pharmacology, and drug discovery.

Introduction

This compound is a small molecule that has garnered attention for its diverse biological activities. Initially characterized as a competitive inhibitor of the Musashi (MSI) family of RNA-binding proteins, specifically targeting the MSI2-RNA interaction, it has shown potential in cancer therapy research.[1][2] However, more recent and detailed investigations have revealed a more complex pharmacological profile. It is now understood that this compound interacts with a broad range of RNA-binding proteins (RBPs), many of which contain RNA Recognition Motifs (RRMs).[3][4][5] This promiscuity is central to its most striking and well-documented phenotype: the potent, dose-dependent inhibition of adrenocortical steroidogenesis.[3][5]

Furthermore, this compound has been identified as a non-peptide inhibitor of Nerve Growth Factor (NGF), binding to the NGF dimer and modulating its interaction with its receptors.[6] This dual activity, targeting both RBP-mediated gene expression and neurotrophin signaling, positions this compound as a unique tool for dissecting the intricate connections between post-transcriptional regulation, neuro-hormonal signaling, and endocrine function.

This guide will synthesize the available data on this compound's effects on steroidogenesis and hormone regulation, providing a technical resource for researchers exploring its potential as a chemical probe or therapeutic agent.

Mechanism of Action in Steroidogenesis

The primary mechanism by which this compound inhibits steroidogenesis is through the coordinate downregulation of the gene expression program responsible for steroid hormone synthesis.[3][5] This effect has been shown to be independent of its originally proposed target, MSI2.[3][4] Instead, its broad interaction with multiple RBPs leads to a widespread disruption of post-transcriptional regulation within steroidogenic cells.

Broad Inhibition of Steroidogenic Gene Expression